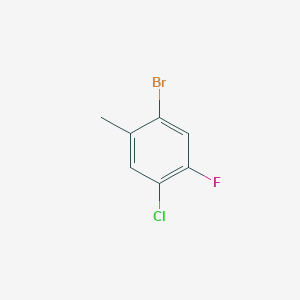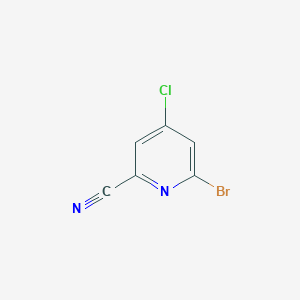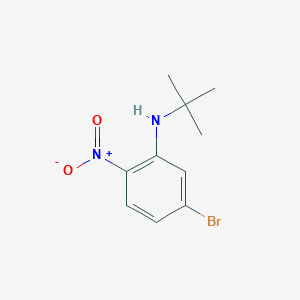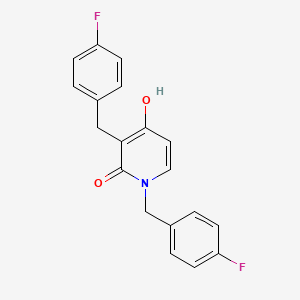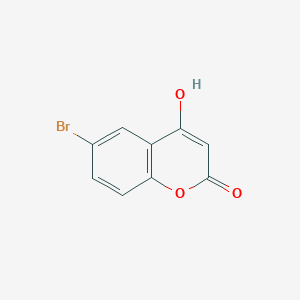![molecular formula C10H15N3 B1524980 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine CAS No. 1354963-17-9](/img/structure/B1524980.png)
2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. Computational tools are often used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization reactions using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Physical And Chemical Properties Analysis
Pyrimidines are generally solid at room temperature and highly soluble in water and other polar solvents . Their physical and chemical properties can be influenced by the presence of various substituents on the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Antitumor Activity : A study described the synthesis of a derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, and its potent lipid-soluble inhibition of mammalian dihydrofolate reductase, demonstrating significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Transition Metal Complexes : Another research focused on a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core. This ligand was used to create first-row transition metal complexes (Ni2+, Fe2+, Zn2+, Cu2+), revealing the diverse coordination possibilities and potential applications in chemistry (Schmidt et al., 2011).
Synthetic Methods and Biomedical Applications : A review covered the synthetic methods for pyrido[2,3-d]pyrimidine-7(8H)-ones and their biomedical applications. These compounds have been of particular interest due to their similarity to nitrogen bases in DNA and RNA, making them relevant in biomedical research (Jubete et al., 2019).
Acetylcholinesterase Inhibition : A study on the conversion reactions of pyrimidine-thiones with nucleophilic reagent showed that these derivatives have good inhibitory action against acetylcholinesterase and human carbonic anhydrase, indicating potential therapeutic applications (Taslimi et al., 2018).
OLEDs Applications : Pyrimidine chelates were synthesized and used in heteroleptic Ir(III) metal complexes for organic light-emitting diodes (OLEDs), demonstrating their potential as high-performance sky-blue- and white-emitting materials (Chang et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7(2)10-12-5-8-3-4-11-6-9(8)13-10/h5,7,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIROIUAESHCJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CCNCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
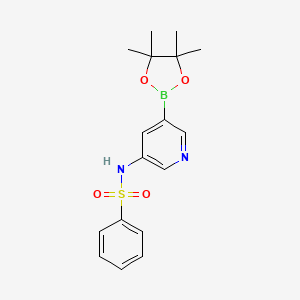
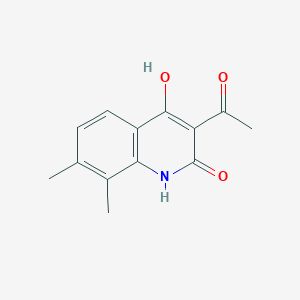
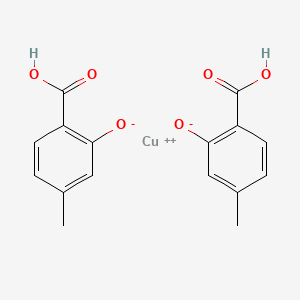
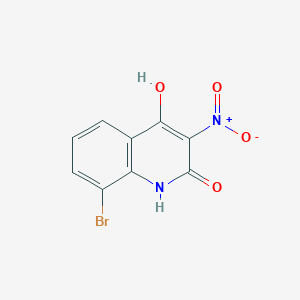
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)


